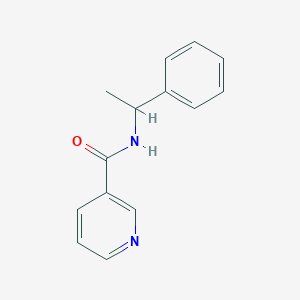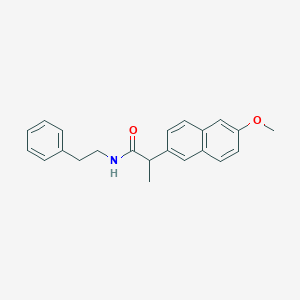![molecular formula C17H19F3N2O2S B270437 N-[4-(diethylamino)phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B270437.png)
N-[4-(diethylamino)phenyl]-3-(trifluoromethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(diethylamino)phenyl]-3-(trifluoromethyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of sulfonamides, which are widely used in the pharmaceutical industry as antibacterial, antifungal, and antitumor agents. TAK-659 has shown promising results in preclinical studies as a potent inhibitor of BTK (Bruton's tyrosine kinase), a key enzyme involved in B-cell receptor signaling.
Wissenschaftliche Forschungsanwendungen
N-[4-(diethylamino)phenyl]-3-(trifluoromethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases such as B-cell malignancies, autoimmune disorders, and inflammatory diseases. In preclinical studies, N-[4-(diethylamino)phenyl]-3-(trifluoromethyl)benzenesulfonamide has shown potent inhibitory activity against BTK, which plays a crucial role in B-cell receptor signaling. This makes N-[4-(diethylamino)phenyl]-3-(trifluoromethyl)benzenesulfonamide a promising candidate for the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In addition, N-[4-(diethylamino)phenyl]-3-(trifluoromethyl)benzenesulfonamide has also shown efficacy in preclinical models of autoimmune diseases such as rheumatoid arthritis and lupus, where BTK plays a critical role in the pathogenesis of the disease.
Wirkmechanismus
N-[4-(diethylamino)phenyl]-3-(trifluoromethyl)benzenesulfonamide exerts its pharmacological effects by selectively inhibiting BTK, a key enzyme involved in B-cell receptor signaling. BTK plays a crucial role in the activation and proliferation of B-cells, which are involved in the immune response. Inhibition of BTK by N-[4-(diethylamino)phenyl]-3-(trifluoromethyl)benzenesulfonamide leads to the suppression of B-cell receptor signaling, resulting in the inhibition of B-cell activation, proliferation, and survival. This mechanism of action makes N-[4-(diethylamino)phenyl]-3-(trifluoromethyl)benzenesulfonamide a promising candidate for the treatment of B-cell malignancies and autoimmune diseases.
Biochemical and Physiological Effects:
N-[4-(diethylamino)phenyl]-3-(trifluoromethyl)benzenesulfonamide has been shown to have potent inhibitory activity against BTK in vitro and in vivo. In preclinical studies, N-[4-(diethylamino)phenyl]-3-(trifluoromethyl)benzenesulfonamide has been shown to inhibit B-cell activation, proliferation, and survival, leading to the suppression of the immune response. This makes N-[4-(diethylamino)phenyl]-3-(trifluoromethyl)benzenesulfonamide a promising candidate for the treatment of B-cell malignancies and autoimmune diseases. In addition, N-[4-(diethylamino)phenyl]-3-(trifluoromethyl)benzenesulfonamide has also been shown to have anti-inflammatory effects, which could be beneficial in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(diethylamino)phenyl]-3-(trifluoromethyl)benzenesulfonamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high selectivity and potency against BTK, making it a valuable tool for studying the role of BTK in various diseases. However, N-[4-(diethylamino)phenyl]-3-(trifluoromethyl)benzenesulfonamide also has some limitations. It has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo. In addition, N-[4-(diethylamino)phenyl]-3-(trifluoromethyl)benzenesulfonamide has not been extensively studied in clinical trials, and its safety and efficacy in humans are not yet fully understood.
Zukünftige Richtungen
There are several future directions for the study of N-[4-(diethylamino)phenyl]-3-(trifluoromethyl)benzenesulfonamide. First, further preclinical studies are needed to fully understand the safety and efficacy of N-[4-(diethylamino)phenyl]-3-(trifluoromethyl)benzenesulfonamide in various diseases. Second, clinical trials are needed to evaluate the safety and efficacy of N-[4-(diethylamino)phenyl]-3-(trifluoromethyl)benzenesulfonamide in humans. Third, the development of more potent and selective BTK inhibitors could lead to the discovery of new therapeutic agents for the treatment of B-cell malignancies and autoimmune diseases. Finally, the combination of N-[4-(diethylamino)phenyl]-3-(trifluoromethyl)benzenesulfonamide with other therapeutic agents could lead to synergistic effects and improved efficacy in the treatment of various diseases.
Synthesemethoden
The synthesis of N-[4-(diethylamino)phenyl]-3-(trifluoromethyl)benzenesulfonamide involves a multistep process that starts with the reaction of 4-nitroaniline with diethylamine to form N,N-diethyl-4-nitroaniline. This intermediate is then reacted with trifluoromethyl benzenesulfonyl chloride to yield the final product, N-[4-(diethylamino)phenyl]-3-(trifluoromethyl)benzenesulfonamide. The purity and yield of the compound can be improved by using various purification techniques such as recrystallization, column chromatography, and HPLC (high-performance liquid chromatography).
Eigenschaften
Produktname |
N-[4-(diethylamino)phenyl]-3-(trifluoromethyl)benzenesulfonamide |
|---|---|
Molekularformel |
C17H19F3N2O2S |
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
N-[4-(diethylamino)phenyl]-3-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C17H19F3N2O2S/c1-3-22(4-2)15-10-8-14(9-11-15)21-25(23,24)16-7-5-6-13(12-16)17(18,19)20/h5-12,21H,3-4H2,1-2H3 |
InChI-Schlüssel |
IAHKBLABHQBSLU-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(dimethylamino)phenyl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B270355.png)
![(8Z)-8-[1-(hydroxyamino)ethylidene]-4-methylchromene-2,7-dione](/img/structure/B270356.png)
![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B270358.png)



![Methyl 4-{[(3-bromophenyl)sulfonyl]amino}benzoate](/img/structure/B270369.png)
![Ethyl 3-{[(3-bromophenyl)sulfonyl]amino}benzoate](/img/structure/B270370.png)





